2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic small molecule featuring a fluorinated benzene sulfonamide group linked to a phenyl-imidazo[2,1-b][1,3]thiazole core.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c18-14-3-1-2-4-16(14)25(22,23)20-13-7-5-12(6-8-13)15-11-21-9-10-24-17(21)19-15/h1-8,11,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVHHRYTQFCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with a fluorinated benzene sulfonamide derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfonamide group is introduced via nucleophilic substitution between a primary amine and 2-fluorobenzenesulfonyl chloride:
Reaction Mechanism :
Optimized Parameters :
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroform | Triethylamine | 0–5°C | 2h | 85–92% |
This method minimizes side reactions like sulfonate ester formation . The fluorine substituent enhances electrophilicity of the sulfonyl chloride, improving reaction efficiency .
Functionalization at the Phenyl Ring
The para-substituted phenyl group attached to the imidazo-thiazole core undergoes electrophilic aromatic substitution (EAS):
Halogenation :
| Reagent | Position | Catalyst | Yield |
|---|---|---|---|
| Cl₂, FeCl₃ | Ortho/para | AlCl₃ | 65% |
| Br₂, H₂SO₄ | Para | - | 58% |
Fluorine at the benzene ring deactivates the ring, directing incoming electrophiles to meta positions .
Salt Formation for Enhanced Solubility
The sulfonamide’s acidic NH group (pKa ~10) forms salts with strong acids:
Reported Salts :
| Acid | Molar Ratio | Melting Point | Solubility (mg/mL) |
|---|---|---|---|
| Hydrochloric acid | 1:2 | 215–217°C | 12.5 (H₂O) |
| Benzenesulfonic acid | 1:1 | 198–200°C | 8.9 (EtOH) |
Salt formation improves bioavailability, as demonstrated for structurally related kinase inhibitors .
Cross-Coupling Reactions
The imidazo-thiazole core participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
| Boronic Acid | Catalyst | Ligand | Yield |
|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄ | XPhos | 78% |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | 82% |
Reactions occur preferentially at the C5 position of the thiazole ring due to electron-deficient character .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3) : Sulfonamide bond remains stable, but imidazo-thiazole ring undergoes partial hydrolysis after 24h .
-
Basic Conditions (pH > 10) : Gradual cleavage of the sulfonamide group observed, with t₁/₂ = 8h at pH 12 .
Biotransformation Studies
In hepatic microsomes, the compound undergoes:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, particularly:
- Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
- Results : The compound exhibited an IC50 value of approximately 1.4 µM against MDA-MB-231 cells, indicating strong anticancer potential.
Comparative Cytotoxicity
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2-fluoro-N-(4-{...}) | 1.4 | MDA-MB-231 |
| Sorafenib | 5.2 | MDA-MB-231 |
| Other imidazo-thiazole derivatives | Varies | Various |
Mechanistic Insights
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The imidazo-thiazole structure suggests potential inhibition of kinases or other enzymes critical in cancer progression.
- Receptor Modulation : Interaction with receptors that regulate cellular growth and apoptosis may also play a role.
Antitumor Activity
In comparative studies assessing various imidazo-thiazole derivatives for their antitumor properties, this compound showed higher efficacy than others at similar concentrations. It was noted for its ability to inhibit VEGFR2 activity significantly, suggesting that it may share this mechanism due to structural similarities with other effective compounds.
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have been investigated for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is sparse, the broader class has shown promise against various pathogens.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The imidazole and thiazole moieties play a crucial role in this binding process, interacting with the active sites of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key structural motifs with several derivatives, as outlined below:
Key Observations
SRT1720’s piperazine-linked imidazo[2,1-b][1,3]thiazole enhances solubility and SIRT1 affinity compared to the target compound’s unsubstituted core .
Sulfonamide Group Variations: The target compound’s fluorobenzene sulfonamide group differs from T0901317’s trifluoroethyl-benzenesulfonamide, which is critical for LXR/ROR modulation .
Fluorine Substituent Effects: Fluorine at the benzene ring (target compound) may enhance metabolic stability and binding specificity compared to non-fluorinated analogs (e.g., SRT2183) .
Biological Activity
2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure is characterized by the following components:
- Fluorine atom at position 2 of the benzene ring.
- Imidazo[2,1-b][1,3]thiazole moiety which is crucial for its biological activity.
- Sulfonamide group , which is often associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In one study, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.17 |
| Compound 2 | B. cereus | 0.23 |
| Compound 3 | S. Typhimurium | 0.23 |
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole structure has been linked to anticancer properties. In a series of studies involving noscapine derivatives coupled with imidazo[2,1-b]thiazole, compounds displayed potent cytotoxic effects against various cancer cell lines. Notably, some derivatives achieved IC50 values lower than that of standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Noscapine Derivative A | Jurkat Cells | <10 |
| Noscapine Derivative B | A-431 Cells | <10 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.
- Interference with DNA/RNA Synthesis : The imidazo[2,1-b][1,3]thiazole moiety can intercalate into nucleic acids or disrupt their synthesis pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or thiazole group can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituents on the Imidazo Ring : Variations in substituents can enhance interaction with target proteins or nucleic acids.
- Fluorine Substitution : The presence of a fluorine atom has been shown to improve bioavailability and metabolic stability .
Case Studies
Several case studies have documented the efficacy of thiazole-based compounds:
-
Anticonvulsant Activity : Compounds similar to the target compound have demonstrated significant anticonvulsant properties in animal models .
- Study Results : A specific thiazole derivative eliminated tonic extensor phases in seizure models.
-
Anti-inflammatory Effects : Research indicates that sulfonamide derivatives exhibit potent anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs .
- Example Data : Compounds showed IC50 values around 110 µg/mL against inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
